
2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C7H3BrF3O2SNa. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfinic acid sodium salt group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the sulfonation of 2-Bromo-4-(trifluoromethyl)benzene. The process includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation reactions using concentrated sulfuric acid or other sulfonating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfinate or sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinates or sulfides.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethyl group can participate in various chemical reactions, while the sulfinic acid sodium salt group can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfinic acid sodium salt.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl fluoride: Contains a sulfonyl fluoride group.
Benzenamine, 4-bromo-2-(trifluoromethyl): Similar structure with an amine group.
Uniqueness
2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and properties. The presence of the sulfinic acid sodium salt group makes it particularly useful in reactions requiring nucleophilic or electrophilic sites.
Propiedades
Fórmula molecular |
C7H3BrF3NaO2S |
|---|---|
Peso molecular |
311.05 g/mol |
Nombre IUPAC |
sodium;2-bromo-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4BrF3O2S.Na/c8-5-3-4(7(9,10)11)1-2-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Clave InChI |
ZSVYPDKIWYJKDE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


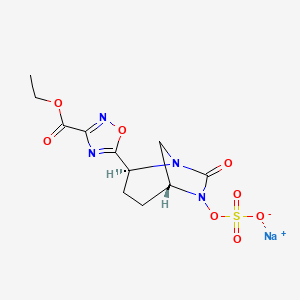
![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)

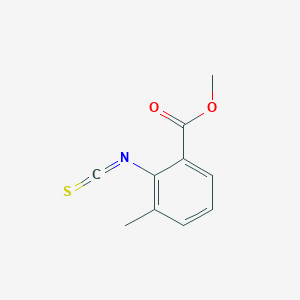
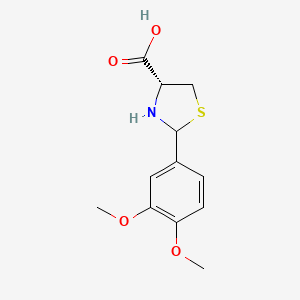
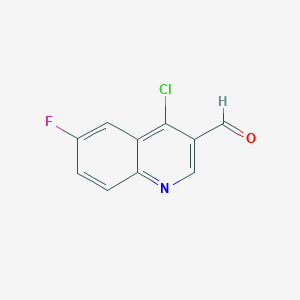
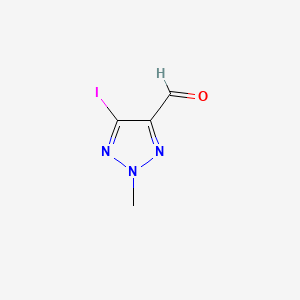
![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13914218.png)

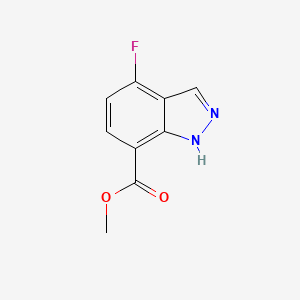
![6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)
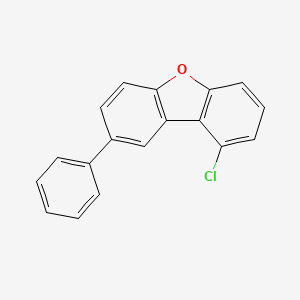
![7-{[1-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-yl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13914252.png)
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
